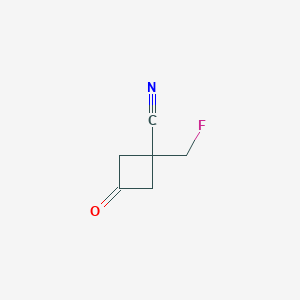

1-(Fluoromethyl)-3-oxocyclobutanecarbonitrile

概要

説明

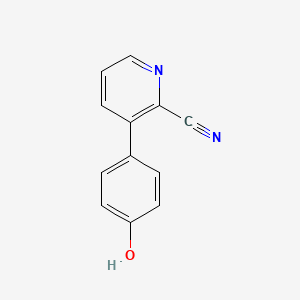

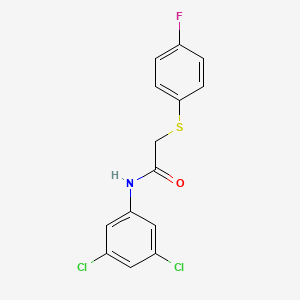

“1-(Fluoromethyl)-3-oxocyclobutanecarbonitrile” is a complex organic compound that contains a cyclobutane ring, a fluoromethyl group (-CH2F), a nitrile group (-CN), and a ketone group (=O). The presence of these functional groups can significantly influence the compound’s reactivity and properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including nucleophilic substitution, addition reactions, and cyclization reactions .

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the cyclobutane ring, fluoromethyl, nitrile, and ketone groups. These groups can affect the compound’s polarity, shape, and reactivity .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The fluoromethyl group can participate in various reactions, including nucleophilic substitution and addition reactions . The nitrile and ketone groups are also reactive and can undergo a variety of transformations .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the fluoromethyl group could increase the compound’s stability and lipophilicity .

科学的研究の応用

Fluorocarbon Coatings for Material Enhancements

Fluorocarbon coatings, including those derived from fluorinated cyclobutanes, have been explored for their potential to enhance the surface properties of materials. For instance, fluorocarbon coatings deposited on micron-sized silica particles via atmospheric pressure plasma-enhanced chemical vapor deposition (PECVD) demonstrate unique surface functionalities, improved blast performance, and sensitivity for advanced energetic materials. The coatings exhibit a flake-like morphology with variable thickness and high surface fluorination, indicative of their potential in material science and engineering applications (Abadjieva, Heijden, Creyghton, & Ommen, 2012).

Medical Imaging and Cancer Detection

Fluorinated cyclobutanes have also found applications in medical imaging, particularly in the detection of localized prostate cancer. Research into 18F-labeled FACBC (1-amino-3-fluorine 18-fluorocyclobutane-1-carboxylic acid) in PET/CT imaging has shown promising results for delineating intraprostatic cancers. This fluorinated compound demonstrates higher uptake in tumor foci compared to normal prostate tissue, offering a potential tool for more accurate localization of prostate cancer lesions when combined with MRI techniques (Turkbey et al., 2014).

Organic Synthesis and Chemical Reactivity

In the realm of organic synthesis, fluorinated cyclobutanes are valuable intermediates for constructing complex molecular architectures. For example, a convenient approach towards synthesizing 1-aminomethyl-1-fluorocycloalkanes involves starting from methylenecycloalkanes. This methodology enables the preparation of structurally diverse fluorinated cycloalkanes, showcasing the versatility of fluorinated cyclobutanes in synthetic organic chemistry (Moens, D’hooghe, & Kimpe, 2013).

Fluorination Techniques for Carbon-Carbon Multiple Bonds

Fluorinated cyclobutanes play a crucial role in the development of new fluorination techniques, particularly for carbon-carbon multiple bonds. Photoredox catalysis has emerged as a powerful strategy for achieving radical fluoromethylation, where fluorinated cyclobutanes can serve as fluoromethyl sources. This approach is beneficial for synthesizing fluoroacylated compounds, demonstrating the significant impact of fluorinated cyclobutanes on the field of catalytic fluorination (Koike & Akita, 2016).

Environmental and Biomedical Research

Furthermore, fluorinated compounds, including those based on cyclobutane structures, have found applications in environmental and biomedical research. Their unique properties, such as high gas-dissolving capacity and biological inertness, make them suitable for applications ranging from oxygen delivery systems in medical treatments to the development of fluorinated amphiphiles for drug delivery and biomedical research (Krafft, 2001).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(fluoromethyl)-3-oxocyclobutane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c7-3-6(4-8)1-5(9)2-6/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOKZQFILORHKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC1(CF)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2877576.png)

![(2Z)-N-(4-methoxyphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2877588.png)

![5-(4-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2877590.png)

![1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4(5H)-one](/img/structure/B2877592.png)

![1-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]-5-phenylpentane-1,5-dione](/img/structure/B2877593.png)

![N~2~-(4-nitrophenyl)[1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B2877595.png)

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2877597.png)